molecular formula C21H23N7O4 B2417319 N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide CAS No. 1798541-01-1

N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Cat. No. B2417319
CAS RN: 1798541-01-1
M. Wt: 437.46
InChI Key: KDQGLGMNGLUFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide” is a small molecule with the molecular formula C21H23N7O4 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular weight of this compound is 437.46. It belongs to the class of organic compounds known as beta amino acids and derivatives, which are amino acids having a (-NH2) group attached to the beta carbon atom .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research into novel pyridine and fused pyridine derivatives, as exemplified by Flefel et al. (2018), involves the synthesis of new compounds with potential antimicrobial and antioxidant activities. These compounds were evaluated via molecular docking screenings towards specific target proteins, revealing moderate to good binding energies, which suggests their potential utility in drug discovery and development (Flefel et al., 2018).

Insecticidal Applications

Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications, specifically in pest control (Fadda et al., 2017).

Cognitive Performance and Alzheimer's Disease

A novel histamine H3 receptor antagonist, GSK189254, has been identified for its high affinity for human and rat H3 receptors and its potential in improving cognitive performance in preclinical models, including Alzheimer's disease. This research underscores the therapeutic potential of targeting H3 receptors in cognitive disorders (Medhurst et al., 2007).

Silylation and Heterocycles Formation

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the chemical versatility and potential for developing novel materials with unique properties (Lazareva et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not available . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O4/c1-25-18-17(19(30)26(2)21(25)31)27(12-23-18)11-16(29)22-10-13-6-5-9-28(13)20-24-14-7-3-4-8-15(14)32-20/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQGLGMNGLUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3CCCN3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

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